![molecular formula C19H14O4 B11067822 4-(3-methylphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067822.png)
4-(3-methylphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
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Overview
Description
4-(3-Methylphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound that belongs to the class of pyranochromenes. . The structure of this compound includes a pyranochromene core fused with a chromene ring and a 3-methylphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using green chemistry principles. For example, the reaction can be carried out in aqueous media using cetyltrimethylammonium bromide micellar media, which enhances the reaction efficiency and yield . This method is environmentally friendly and provides high selectivity and yield at room temperature.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a fluorescent chemosensor and ion detector due to its photophysical properties.
Medicine: Potential therapeutic agent for treating various diseases such as cancer and infections.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Norneolambertellin: An anti-fungal agent with a similar pyranochromene structure.
Fordianin-A: A human lung cancer agent with a pyranochromene core.
Fordianin-B: A human cervical carcinoma agent with a pyranochromene core.
Uniqueness
4-(3-Methylphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is unique due to its specific substitution pattern and the presence of a 3-methylphenyl group, which enhances its biological activity and photophysical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H14O4 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-(3-methylphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H14O4/c1-11-5-4-6-12(9-11)14-10-16(20)23-18-13-7-2-3-8-15(13)22-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChI Key |
XHRULPJVXFYKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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